Technical Monograph: Chemical & Functional Profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Technical Monograph: Chemical & Functional Profile of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide , a pyridazinone derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to the class of 3-oxo-2,3-dihydropyridazines (often chemically equivalent to 6-oxo-1,6-dihydropyridazines depending on numbering conventions), this scaffold exhibits unique tautomeric stability and hydrogen-bonding capabilities. It is increasingly recognized for its utility in designing inhibitors for JNK2 (c-Jun N-terminal kinase 2) and CB2 (cannabinoid receptor type 2) pathways.
Structural Dynamics & Tautomeric Equilibrium
Lactam-Lactim Tautomerism
The core stability of this molecule dictates its reactivity. The pyridazinone ring exists in a tautomeric equilibrium between the lactam (6-oxo) and lactim (6-hydroxy) forms.
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Dominant Species: In solution (polar solvents like DMSO, MeOH) and the solid state, the lactam (oxo) form predominates. This is driven by the preservation of amide-like resonance stability within the ring and the high energetic cost of disrupting the carbonyl bond to form the heteroaromatic hydroxyl species.
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Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) require specific hard electrophiles or silver salts, whereas standard conditions favor N-alkylation at the N1 position.
Molecular Visualization
The following diagram illustrates the tautomeric shift and the subsequent regioselective alkylation potential, a critical consideration for derivative synthesis.
Figure 1: Tautomeric equilibrium favoring the 6-oxo species and divergent alkylation pathways.
Physicochemical Profile
The following data characterizes the core N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold. Data is synthesized from structural analogs and computational prediction models validated against pyridazinone standards.
| Property | Value / Description | Relevance |
| Molecular Formula | C₇H₉N₃O₂ | Core stoichiometry |
| Molecular Weight | 167.17 g/mol | Fragment-based drug design (FBDD) |
| H-Bond Donors | 2 (Amide NH, Ring NH) | Critical for receptor binding pocket interactions |
| H-Bond Acceptors | 3 (Amide CO, Ring CO, Ring N) | High water solubility potential |
| Predicted logP | ~ -0.4 to 0.1 | Hydrophilic; likely requires optimization for membrane permeability |
| pKa (Ring NH) | ~ 10.5 - 11.0 | Weakly acidic; deprotonates with strong bases (NaH, KOtBu) |
| Solubility | High: DMSO, DMF, MeOHModerate: WaterLow: Hexane, Et₂O | Polar solvents required for reaction medium |
Synthetic Methodology: Direct Amidation[2]
The most robust route to N-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is the direct amidation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid . While acid chlorides can be used, they often lead to side reactions on the ring nitrogen. The protocol below uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for high-fidelity coupling.
Reagents & Materials
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Starting Material: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 27329-70-0).
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Amine: Ethylamine (2.0 M solution in THF).
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Coupling Agent: HATU.[1]
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Base: DIPEA (N,N-Diisopropylethylamine).
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Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Protocol
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Activation:
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Charge a flame-dried round-bottom flask with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).
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Add DIPEA (3.0 eq) under nitrogen atmosphere.
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Add HATU (1.2 eq) in one portion. Stir at room temperature for 30 minutes to form the activated ester species. Note: The solution should turn slightly yellow.
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Coupling:
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Cool the mixture to 0°C.
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Dropwise add Ethylamine (1.5 eq, THF solution).
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Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
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Workup & Purification:
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Quench: Dilute the reaction mixture with water (5x reaction volume).
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Extraction: Extract with Ethyl Acetate (3x). Note: Due to polarity, the product may remain in the aqueous phase. If so, evaporate DMF/Water under high vacuum directly.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0% → 10% MeOH in DCM).
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Validation:
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1H NMR (DMSO-d6): Look for the triplet/quartet of the ethyl group (~1.1 ppm, ~3.2 ppm), the amide NH (broad singlet ~8.5 ppm), and the characteristic pyridazine ring doublets (~6.9 ppm, ~7.8 ppm).
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Biological Applications & Signaling Pathways[4]
JNK2 Inhibition & Anti-Inflammatory Action
Recent medicinal chemistry campaigns have identified diphenyl-substituted pyridazinone carboxamides as potent inhibitors of JNK2 (c-Jun N-terminal kinase 2). The scaffold functions by occupying the ATP-binding pocket or an allosteric site, preventing the phosphorylation of c-Jun.
Mechanism of Action:
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Stimulus: Pro-inflammatory signals (e.g., LPS) activate the MAPK pathway.
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Intervention: The pyridazinone carboxamide binds to JNK2.
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Result: Downregulation of the NF-κB pathway and reduction in cytokines (TNF-α, IL-6).[2][3]
Pathway Visualization
The diagram below details the specific intervention point of the pyridazinone scaffold within the inflammatory cascade.
Figure 2: Inhibition of the JNK2-mediated inflammatory cascade by pyridazinone carboxamides.
Reactivity & Functionalization Guide
For researchers looking to modify this scaffold, the following reactivity rules apply:
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N1-Alkylation (Scaffold Decoration): The N1 nitrogen is the most nucleophilic site on the ring.
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Reaction: R-X, K₂CO₃, DMF, 60°C.
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Application: Adding benzyl or aryl groups here significantly increases lipophilicity and potency against GPCR targets like CB2.
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Suzuki-Miyaura Coupling (C4/C5): To functionalize the C4 or C5 positions, one must start with a halogenated precursor (e.g., 4,5-dichloro-6-oxo...).
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Reaction: Aryl-Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.
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Utility: Creating "Diphenyl" analogs which are critical for the anti-inflammatory activity described in recent literature (Compound J27).[4]
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References
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Structure & Synthesis of Pyridazinone Carboxamides Baškovč, J., et al. "Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides." ACS Combinatorial Science, 2012.
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Biological Activity (JNK2 Inhibition) Li, X., et al.[4] "Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis."[2] Journal of Medicinal Chemistry, 2023.[4]
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Amidation Methodologies Kang, Y., et al. "Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester." Bulletin of the Korean Chemical Society, 2003.
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Tautomerism in Pyridazines Jones, R. A., et al. "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one." Arkivoc, 2007.[5]
Sources
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
